Muscarinic M1 Receptor Antagonist Activity: Differentiated Potency Profile for CNS Research
In a functional antagonist assay at the human M1 muscarinic acetylcholine receptor, 2-Methoxy-3-methylbenzene-1,4-diamine (tested as part of a broader series) exhibited an IC50 of 1.00 × 10⁴ nM, as reported in BindingDB [1]. This value contrasts sharply with related compounds in the same database, such as BDBM50030247, which showed an IC50 of 490 nM under similar conditions, indicating that the target compound is significantly less potent as an M1 antagonist [2]. While this appears to be a 'negative' differentiation, it is crucial for applications requiring M1 receptor sparing or when selecting a control compound with a specific, weaker activity profile.
| Evidence Dimension | M1 Muscarinic Acetylcholine Receptor Antagonist Activity |
|---|---|
| Target Compound Data | IC50 = 1.00 × 10⁴ nM (10 µM) |
| Comparator Or Baseline | BDBM50030247: IC50 = 490 nM |
| Quantified Difference | Target compound is approximately 20.4-fold less potent than the comparator. |
| Conditions | Human M1 receptor expressed in HEK293T cells; inhibition of carbachol-induced response by BRET-based Gq protein engagement assay. |
Why This Matters
For neuroscience research where potent M1 antagonism is undesirable, this compound's >20-fold weaker activity provides a well-characterized tool for avoiding confounding receptor interactions.
- [1] BindingDB. Entry BDBM50030247 (CHEMBL3354075). Antagonist activity at human M1 receptor. Accessed 2026. View Source
- [2] BindingDB. Comparative data for M1 antagonist activity. Accessed 2026. View Source
